5-Fluoropentylindole: A Core Moiety in Synthetic Cannabinoids
5-Fluoropentylindole: A Core Moiety in Synthetic Cannabinoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropentylindole (B1162967) is a chemical compound that serves as a foundational structural component for a significant number of potent synthetic cannabinoids. While not typically encountered as a psychoactive agent in its own right, its incorporation into more complex molecules is a key factor in their high affinity for cannabinoid receptors. The addition of a terminal fluorine atom to the N-pentyl chain of the indole (B1671886) core is a common chemical modification intended to enhance the binding affinity of these synthetic compounds to both the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2).[1] This guide provides a comprehensive overview of the fundamental properties of 5-fluoropentylindole, including its synthesis, physicochemical characteristics, and its role as a critical building block in the development of synthetic cannabinoids. The physiological and toxicological properties of 5-fluoropentylindole itself have not been extensively evaluated.[1]
Physicochemical Properties
The fundamental properties of 5-Fluoropentylindole are summarized in the table below.
| Property | Value | Source |
| Formal Name | 1-(5-fluoropentyl)-1H-indole | [1] |
| CAS Number | 1859218-30-6 | [1][2] |
| Molecular Formula | C₁₃H₁₆FN | [1] |
| Formula Weight | 205.3 g/mol | [1] |
| Purity | ≥95% (commercially available) | [1] |
| Formulation | Typically a solution in methanol (B129727) or acetonitrile | [1] |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml) | [1] |
| SMILES | FCCCCCN1C=CC2=CC=CC=C21 | [1] |
| InChI Key | CRRVPRNYXWCQPP-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of 5-fluoropentylindole can be achieved through the N-alkylation of indole. A general synthetic approach involves the reaction of indole with a 5-fluoro-1-halopentane (e.g., 1-bromo-5-fluoropentane (B147514) or 1-iodo-5-fluoropentane) in the presence of a base.
A representative synthetic scheme is depicted below. The synthesis of related compounds, such as 1-(5-fluoro-4-hydroxypentyl)-1H-indole-3-carboxylic acid, often involves multi-step processes that build upon the core 5-fluoropentylindole structure.[3]
Role in Synthetic Cannabinoids and Receptor Binding
5-Fluoropentylindole serves as the foundational scaffold for numerous synthetic cannabinoids.[1] A wide variety of chemical groups are commonly attached at the 3-position of the indole ring, often via a ketone linkage, to create potent cannabinoid receptor agonists.[1] The N-1 alkyl chain length is a critical determinant of affinity for both CB1 and CB2 receptors, with a five-carbon chain generally conferring high affinity.[1] The terminal fluorine on the pentyl chain can further enhance this binding affinity.[1]
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Source |
| AM-2201 | 1.0 | 2.6 | Wikipedia |
| 5F-PB-22 | 0.468 | 0.633 | Wikipedia |
| JWH-122 | 0.69 | 1.2 | [4][5] |
Mechanism of Action and Signaling Pathways
Synthetic cannabinoids containing the 5-fluoropentylindole moiety act as agonists at cannabinoid receptors, primarily CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs).
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The CB1 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][6] Activation of CB1 receptors can also modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, cannabinoid receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways.
Metabolism
The metabolism of synthetic cannabinoids containing a 5-fluoropentyl chain is a critical area of study for forensic and toxicological analysis. In vivo and in vitro studies have shown that these compounds undergo extensive phase I metabolism.[7][8] Common metabolic pathways for the 5-fluoropentyl group include:
-
Hydroxylation: The addition of a hydroxyl group to the pentyl chain, often at the 4 or 5 position.
-
Carboxylation: Further oxidation of the hydroxylated metabolite to a carboxylic acid.
-
Dealkylation: Cleavage of the 5-fluoropentyl chain from the indole nitrogen.
-
Oxidative Defluorination: Replacement of the fluorine atom with a hydroxyl group, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites.[7]
These metabolic transformations are crucial for the detoxification and elimination of the compounds but can also lead to the formation of active metabolites.
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
Objective: To determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Non-specific binding control (e.g., unlabeled CP-55,940).
-
Test compound (5-Fluoropentylindole or its derivatives).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/B filters), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control, or 50 µL of test compound dilution.
-
Add 50 µL of radioligand solution to all wells.
-
Add 100 µL of the membrane preparation to all wells.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for CB1 Receptor
Objective: To determine the functional activity (e.g., EC50) of a test compound as an agonist or antagonist at the CB1 receptor.
Materials:
-
A cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293).
-
Test compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HitHunter cAMP Assay).
-
Cell culture medium and reagents.
-
96-well cell culture plates.
Methodology:
-
Seed the CB1-expressing cells into 96-well plates and culture overnight.
-
Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor.
-
Add serial dilutions of the test compound (for agonist testing) or a fixed concentration of agonist plus serial dilutions of the test compound (for antagonist testing).
-
Add forskolin to all wells to stimulate adenylyl cyclase (except for baseline controls).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP levels against the concentration of the test compound to determine the EC50 or IC50 value.
Conclusion
5-Fluoropentylindole is a pivotal molecular scaffold in the design and synthesis of a multitude of potent synthetic cannabinoids. Its N-pentyl chain is optimal for high-affinity binding to cannabinoid receptors, and the terminal fluorine atom further enhances this property. While the pharmacological profile of 5-fluoropentylindole itself is not well-characterized, its widespread use as a core structure underscores its importance in the field of cannabinoid research. Understanding its fundamental properties, synthesis, and the functional consequences of its incorporation into larger molecules is essential for researchers in drug discovery, pharmacology, and forensic science. The provided experimental protocols offer a standardized framework for the in vitro characterization of 5-fluoropentylindole-based compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-(5-fluoropentyl)-1H-indole | C13H16FN | CID 124519688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
